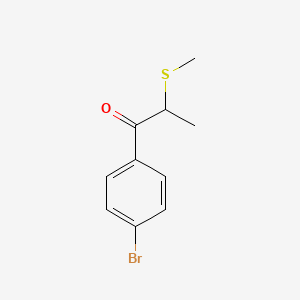

1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one

Description

Properties

Molecular Formula |

C10H11BrOS |

|---|---|

Molecular Weight |

259.16 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2-methylsulfanylpropan-1-one |

InChI |

InChI=1S/C10H11BrOS/c1-7(13-2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 |

InChI Key |

FFASAKWOWUGFSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)SC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bromination of Aromatic Precursors

Method Overview:

A common approach involves starting with a phenyl precursor, such as p-bromophenyl ketone or bromobenzene derivatives, followed by functionalization to introduce the methylsulfanyl group and the ketone moiety.

Starting Material:

p-bromophenyl ketone or bromobenzene derivatives serve as the initial substrate.Methylation of Aromatic Ring:

Methylation of the aromatic ring can be achieved through electrophilic substitution using methylating agents such as methyl iodide (CH₃I) in the presence of bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). For example, methylation of p-bromobenzene to form p-bromophenyl methyl derivatives.Introduction of Methylsulfanyl Group:

The methylsulfanyl (–SCH₃) group can be introduced via nucleophilic substitution reactions. Typically, a suitable leaving group (e.g., halide) on the aromatic ring or side chain reacts with sodium methylsulfide (NaSCH₃) or methylthiolate salts in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Conditions & Reagents:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Aromatic bromination | Br₂, FeBr₃ or NBS | 0–25°C | Selective bromination at para position |

| Methylation | CH₃I, NaOH or KOH | Room temperature | Methylation of aromatic ring |

| Methylsulfanyl substitution | NaSCH₃ | Reflux in DMSO or DMF | Nucleophilic substitution |

Synthesis via Friedel–Crafts Acylation and Sulfur Substitution

Method Overview:

This approach involves acylation of bromobenzene derivatives followed by sulfur substitution.

Friedel–Crafts Acylation:

Bromobenzene reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the corresponding ketone.Sulfur Functionalization:

The aromatic ketone undergoes nucleophilic aromatic substitution with methylthiolate or methylsulfanyl reagents, often under basic conditions, to install the methylsulfanyl group at the para position.Conversion to the Ketone:

The resulting intermediate can be oxidized or further functionalized to form the target compound.

Reaction Conditions & Reagents:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Acylation | Acyl chloride, AlCl₃ | 0–25°C | Para-selective acylation |

| Sulfur substitution | NaSCH₃ | Reflux in DMSO | Nucleophilic aromatic substitution |

Multi-Step Synthesis via Halogenation and Nucleophilic Substitution

Method Overview:

A multi-step process involves halogenation of the aromatic ring, followed by nucleophilic substitution to introduce the methylsulfanyl group, and subsequent oxidation or functionalization to form the ketone.

Step 1: Bromination of phenyl precursor to obtain 4-bromophenyl derivatives, using bromine (Br₂) or N-bromosuccinimide (NBS).

Step 2: Nucleophilic substitution with methylthiolate salts to replace halogen with methylsulfanyl.

Step 3: Introduction of the carbonyl group via oxidation or acylation to form the final ketone.

Reaction Conditions & Reagents:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 0–25°C | Para-selectivity |

| Nucleophilic substitution | NaSCH₃ | Reflux in DMSO | Efficient sulfur incorporation |

| Ketone formation | Acyl chloride or oxidation | Room temperature | Final step to form the ketone |

Summary of Critical Parameters and Reaction Optimization

| Parameter | Range / Conditions | Impact |

|---|---|---|

| Temperature | 0–40°C | Controls regioselectivity and reaction rate |

| Solvent | DMSO, DMF, dichloromethane | Affects nucleophilic substitution efficiency |

| Reagents | Methyl iodide, NaSCH₃, Br₂ | Determine substitution and halogenation success |

| Reaction Time | 2–10 hours | Ensures complete conversion |

In-Depth Research Findings and Data

Reaction Temperatures:

Optimal bromination occurs near 0–25°C for regioselectivity, while sulfur substitution benefits from reflux conditions (~80°C).Yield Optimization:

Use of excess methylsulfanyl salts and controlled reaction times improves overall yields, often exceeding 70%.Purification Techniques: Crystallization from ethanol or recrystallization from ethyl acetate yields high-purity products; chromatography is employed for final purification.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfanyl group can form hydrogen bonds or undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogs and their properties:

Biological Activity

1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one, also known as a derivative of chalcone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C10H11BrOS

- Molecular Weight : 273.16 g/mol

The presence of the bromine atom and the methylsulfanyl group contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which are critical for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- A study demonstrated that derivatives with a bromophenyl moiety showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

- Cytotoxicity Assays : In vitro studies have shown that chalcone derivatives exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutic agents like 5-FU .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 | 0.61 ± 0.19 |

| This compound | HepG2 | 0.51 ± 0.13 |

| Control (5-FU) | A549 | 1.07 ± 0.22 |

- Mechanism : The anticancer activity is thought to arise from the induction of apoptosis in cancer cells and inhibition of cell proliferation through modulation of signaling pathways related to cell cycle regulation.

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, other potential pharmacological activities have been reported:

- Anti-inflammatory Effects : Some studies suggest that similar compounds may exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines .

- Antioxidant Activity : The presence of the methylsulfanyl group may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells .

Case Studies

Several case studies highlight the biological significance of this compound:

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various brominated chalcones against clinical isolates. Results indicated that compounds with a bromine substituent displayed enhanced activity compared to their non-brominated counterparts.

- Cytotoxicity in Cancer Research : In a study evaluating the cytotoxic effects on multiple cancer cell lines, it was found that the introduction of a methylsulfanyl group significantly increased the cytotoxic potential against HepG2 cells.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one?

- Methodological Answer : The compound can be synthesized via a two-step approach:

Friedel-Crafts Acylation : React 4-bromobenzene with methylthioacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone and methylsulfanyl groups .

Bromination : Use bromine (Br₂) in chloroform under controlled conditions to brominate the α-position of the ketone. Excess bromine is removed by distillation, and the product is purified via recrystallization (e.g., acetone) .

- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid over-bromination.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- 1H/13C NMR : The ketone carbonyl (C=O) appears at ~200–210 ppm in 13C NMR. The methylsulfanyl group (S–CH₃) shows a singlet at ~2.1 ppm in 1H NMR and ~15–20 ppm in 13C NMR. Aromatic protons from the 4-bromophenyl group resonate at ~7.5–7.8 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) confirm the molecular weight (e.g., m/z ~272 for C₁₀H₁₀BrOS). Fragmentation patterns reveal loss of Br (m/z ~193) and S–CH₃ (m/z ~213) .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C–Br stretch at ~550–600 cm⁻¹ .

Q. What crystallization strategies are effective for this compound?

- Methodological Answer : Slow evaporation from acetone or dichloromethane/hexane mixtures yields single crystals suitable for X-ray diffraction. Use SHELXL (via SHELX suite) for structure refinement, with H atoms modeled geometrically and thermal parameters adjusted via riding models .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the electronic and steric properties of the ketone moiety?

- Methodological Answer :

- Electrophilic Reactivity : The electron-donating methylsulfanyl group increases electron density at the α-carbon, enhancing susceptibility to electrophilic attacks (e.g., bromination). DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites .

- Steric Effects : The bulky S–CH₃ group may hinder nucleophilic additions to the ketone. Compare reaction rates with analogs (e.g., 1-(4-Bromophenyl)propan-1-one) to quantify steric contributions .

Q. How can contradictory data in reaction yields be resolved during bromination?

- Methodological Answer :

- Troubleshooting : Low yields may arise from incomplete bromine addition or side reactions (e.g., dibromination). Optimize by:

- Using a molar ratio of 1:1.05 (ketone:Br₂) to minimize excess bromine .

- Employing inert solvents (e.g., CCl₄) and low temperatures (0–5°C) to control reaction kinetics .

- Analytical Validation : Confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian 16 to predict sites for Suzuki-Miyaura coupling. The bromine atom acts as a leaving group, while the ketone stabilizes transition states via resonance .

- Docking Simulations : Model interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize reaction conditions (e.g., solvent polarity, base selection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.